1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea
Description
Significance of Urea (B33335) Derivatives in Contemporary Chemical Research
Urea derivatives are a cornerstone of modern chemical research, with their significance spanning medicinal chemistry, materials science, and supramolecular chemistry. nih.govresearchgate.net The urea functional group is an excellent hydrogen bond donor and acceptor, enabling it to form strong and directional intermolecular interactions. researchgate.netresearchgate.net This property is fundamental to its role in drug design, as it allows for precise binding to biological targets such as enzymes and receptors. acs.orgnih.gov A multitude of clinically approved drugs and therapeutic candidates contain the urea moiety, highlighting its importance in the pharmaceutical industry. nih.gov
In materials science, the hydrogen-bonding capabilities of urea derivatives are exploited to construct supramolecular polymers and gels. researchgate.net These materials have potential applications in areas ranging from tissue engineering to environmental remediation. The ability of urea groups to self-assemble into well-ordered structures is a key area of ongoing research. researchgate.net Furthermore, urea derivatives serve as versatile intermediates in organic synthesis. nih.gov Traditional synthesis methods often involve the reaction of amines with phosgene (B1210022) or isocyanates, though newer, safer methodologies are continually being developed. acs.org
Overview of Scholarly Investigations into 1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea
A comprehensive review of scientific literature and academic databases indicates a notable scarcity of scholarly investigations specifically focused on this compound. While the broader class of dinitrophenyl-substituted compounds and urea derivatives are extensively studied, this particular molecule has not been the subject of significant published research.
Consequently, there are no detailed research findings, such as in-depth spectroscopic analysis, crystallographic studies, or evaluations of its chemical reactivity and potential applications, available in the peer-reviewed literature. The lack of dedicated studies on this compound means that its specific properties and behaviors can only be inferred from the general characteristics of related chemical structures. Future research would be necessary to elucidate the unique chemical, physical, and biological properties of this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
4596-98-9 |
|---|---|
Molecular Formula |
C17H16N6O9 |
Molecular Weight |
448.3 g/mol |
IUPAC Name |
1,3-bis(2,4-dinitrophenyl)-1,3-diethylurea |
InChI |
InChI=1S/C17H16N6O9/c1-3-18(13-7-5-11(20(25)26)9-15(13)22(29)30)17(24)19(4-2)14-8-6-12(21(27)28)10-16(14)23(31)32/h5-10H,3-4H2,1-2H3 |
InChI Key |
GZRUZYZDXWDVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N(CC)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
General Approaches to N,N'-Disubstituted Urea (B33335) Synthesis
The synthesis of N,N'-disubstituted ureas is a fundamental transformation in organic chemistry, with applications ranging from pharmaceuticals to materials science. Several general methodologies have been developed, broadly categorized into those employing phosgene (B1210022) or its equivalents and those based on nucleophilic addition reactions.
Historically, the reaction of amines with phosgene (COCl₂) has been a primary method for urea synthesis. rsc.org This approach, while effective, involves the use of highly toxic and hazardous gaseous phosgene, necessitating stringent safety precautions. rsc.orgresearchgate.net The reaction proceeds through the formation of an isocyanate intermediate, which then reacts with a second amine to yield the disubstituted urea.
To mitigate the dangers associated with phosgene, a variety of safer, solid, and more manageable phosgene equivalents have been developed. rsc.orgresearchgate.net These reagents generate phosgene in situ or react through similar intermediates. Notable examples include:
Triphosgene (B27547) (bis(trichloromethyl) carbonate): A stable, crystalline solid that serves as a safer alternative to phosgene. rsc.orgcommonorganicchemistry.comacs.org It reacts with amines to form ureas, often in a one-pot procedure. chemicalbook.com For instance, the reaction of aniline (B41778) with triphosgene in acetonitrile (B52724) can produce 1,3-diphenylurea (B7728601) in high yield. chemicalbook.com
Carbonyldiimidazole (CDI): Another solid reagent that offers a useful alternative to phosgene-related compounds. commonorganicchemistry.com The order of addition of reagents can be crucial to avoid the formation of symmetrical urea by-products. commonorganicchemistry.com
Other Carbonylating Agents: A range of other reagents, such as bis(4-nitrophenyl)carbonate, di-tert-butyl dicarbonate, and 1,1-carbonylbisbenzotriazole, have also been employed as phosgene substitutes. rsc.org
The use of these equivalents has made the synthesis of N,N'-disubstituted ureas more accessible and environmentally benign, although concerns about the toxicity of intermediates may still exist. researchgate.net
Nucleophilic addition reactions provide an alternative and often milder route to N,N'-disubstituted ureas, avoiding the use of highly reactive and toxic carbonylating agents. These methods typically involve the reaction of an isocyanate with an amine. commonorganicchemistry.comorganic-chemistry.org The isocyanate, which can be prepared through various methods such as the Curtius rearrangement of acyl azides, readily reacts with primary or secondary amines to form the corresponding urea. organic-chemistry.orgresearchgate.net
Recent advancements have also explored electrochemical methods for urea synthesis. One such approach involves the nucleophilic addition reaction during the electrochemical reduction of CO₂ in the presence of an ammonia (B1221849) source, offering a potential pathway under ambient conditions. researchgate.net Another innovative method involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, which proceeds through an in situ generated isocyanate intermediate via a Hofmann rearrangement. organic-chemistry.org
Furthermore, direct carbonylation of amines using carbon monoxide (CO) or carbon dioxide (CO₂) as a C1 source represents a more atom-economical approach. ionike.com These reactions often require a catalyst and can be performed under various conditions to yield symmetrical or unsymmetrical ureas. ionike.comijcce.ac.ir
Specific Synthetic Routes for 1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea and Related Nitro-Substituted Analogues
The synthesis of this compound and its analogues bearing nitro-substituents often involves the reaction of a corresponding N-substituted aniline with a carbonylating agent. A reported synthesis of the related compound, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, provides a template for these transformations. nih.gov This synthesis involves the reaction of N-ethyl-4-nitroaniline with a carbonyl source. The introduction of the 2,4-dinitro-substitution pattern on the phenyl rings would require starting with N-ethyl-2,4-dinitroaniline.
General synthetic strategies for nitro-substituted diaryl ureas often involve:
Reaction of a nitro-substituted aniline with a phosgene equivalent: For example, the reaction of two equivalents of a substituted aniline with triphosgene can yield symmetrical N,N'-diarylureas. researchgate.net
Nucleophilic substitution on a nitro-activated aryl halide: While less direct for urea formation, this is a common method for synthesizing nitro-substituted precursors. rsc.org
Nitration of a pre-formed diarylurea: This approach may be complicated by the directing effects of the urea linkage and the potential for over-nitration or side reactions.
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in urea synthesis. beilstein-journals.org Key parameters that are often varied include the choice of solvent, base, temperature, and reaction time. nih.govscielo.br
For instance, in the synthesis of 1,3-diphenylurea derivatives, a screening of bases such as K₂CO₃, Et₃N, DMAP, DBU, and t-BuOK, along with different solvents and temperatures, was performed to identify the optimal conditions. nih.gov In another study on the synthesis of dihydrobenzofuran neolignans, the nature and concentration of the oxidant, the solvent, and the reaction time were systematically optimized. scielo.br
The following table summarizes key parameters that are typically optimized in the synthesis of N,N'-diarylureas:
| Parameter | Common Variations | Rationale for Optimization |
| Solvent | Acetonitrile, Dichloromethane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | To ensure solubility of reactants and facilitate the reaction while minimizing side products. nih.govscielo.br |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃) | To neutralize acidic byproducts and promote the desired reaction pathway. nih.gov |
| Temperature | Room temperature to reflux | To control the reaction rate and selectivity. Higher temperatures can increase the rate but may also lead to decomposition or side reactions. nih.gov |
| Reaction Time | Minutes to several hours | To ensure the reaction goes to completion without significant degradation of the product. scielo.br |
| Carbonylating Agent | Phosgene, Triphosgene, CDI, Di-tert-butyl dicarbonate | To balance reactivity with safety and ease of handling. rsc.org |
Traditional methods for urea synthesis often rely on hazardous reagents and produce significant chemical waste. rsc.orgresearchgate.net In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable "green" synthetic routes. ureaknowhow.comrsc.org
Key green chemistry considerations in urea synthesis include:
Use of Safer Reagents: Replacing toxic phosgene with safer alternatives like triphosgene or CDI is a significant step. rsc.orgresearchgate.net
Atom Economy: Utilizing catalytic processes with CO or CO₂ as the carbonyl source maximizes the incorporation of starting materials into the final product, reducing waste. rsc.orgionike.com
Renewable Feedstocks and Energy: The concept of "green urea" involves using green ammonia (produced from renewable energy) and captured carbon dioxide, thereby reducing the carbon footprint of the process. ureaknowhow.comkapsom.com
Alternative Reaction Media: Employing water or greener solvents like acetonitrile can reduce the environmental impact compared to more hazardous solvents like benzene (B151609) or dichloromethane. organic-chemistry.orgscielo.br
Electrochemical Synthesis: Electrochemical methods that operate at ambient temperature and pressure offer a promising avenue for sustainable urea production, potentially using renewable electricity. acs.orgspringernature.com
Derivatization Strategies for Structural Modification of the Chemical Compound
The structural modification of this compound can be approached through various derivatization strategies to explore structure-activity relationships or to develop new materials. nih.govnih.gov These strategies can target the aryl rings or the substituents on the urea nitrogen atoms.
Modification of the Aryl Rings:
Nucleophilic Aromatic Substitution (SNAr): The presence of two electron-withdrawing nitro groups on the phenyl rings makes them susceptible to nucleophilic attack. This could allow for the replacement of one or more nitro groups with other functional groups, such as amines, alkoxides, or thiolates.
Reduction of Nitro Groups: The nitro groups can be selectively or fully reduced to amino groups. These amino groups can then be further functionalized through acylation, alkylation, or diazotization reactions.
Introduction of Additional Substituents: While challenging on a highly deactivated ring, it may be possible to introduce other substituents through specific electrophilic aromatic substitution reactions under forcing conditions.
Modification of the N-Ethyl Groups:
While the N-ethyl groups are generally stable, derivatization at this position would likely require a complete re-synthesis starting from a different N-substituted aniline.
Synthesis of Analogues with Different Substituents:
A common strategy is to synthesize a library of related compounds with systematic variations in the substituents. nih.gov For this compound, this could involve:
Varying the substitution pattern of the nitro groups on the phenyl rings.
Replacing the nitro groups with other electron-withdrawing or electron-donating groups.
Altering the alkyl substituents on the urea nitrogen atoms.
These derivatization strategies allow for the fine-tuning of the electronic and steric properties of the molecule, which can be crucial for its intended application. nih.govnih.gov
Introduction of Additional Functional Groups on the Urea Backbone
The introduction of additional functional groups onto the urea backbone of compounds like this compound is a key strategy for modulating their chemical and physical properties. While direct functionalization of this specific molecule is not extensively detailed in available literature, general principles of organic synthesis allow for the exploration of potential synthetic routes. These strategies often involve the careful selection of starting materials and reaction conditions to achieve the desired molecular architecture.
One theoretical approach to introducing functional groups is through the modification of the dinitrophenyl rings. The nitro groups on the aromatic rings are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution (SNAr) reactions could be a viable pathway. For instance, one of the nitro groups could potentially be displaced by a strong nucleophile, allowing for the introduction of a new functional group. The feasibility of such a reaction would depend on the reaction conditions and the nature of the nucleophile.
Another strategy involves the synthesis of derivatives from functionalized starting materials. For example, instead of starting with 2,4-dinitroaniline, one could begin with a dinitroaniline derivative that already contains the desired functional group at a different position on the aromatic ring. This functionalized aniline could then be reacted to form the corresponding urea. This approach offers a more controlled and predictable way to introduce a wide variety of functional groups, such as halogens, alkyls, or even other coordinating moieties. nih.gov
The urea moiety itself can also be a site for functionalization, although this is less common for N,N'-disubstituted ureas where the nitrogen atoms are already bonded to bulky groups. Nevertheless, the development of novel catalytic systems could open up new avenues for the direct functionalization of the urea backbone. For instance, transition metal-catalyzed C-H activation could potentially be used to introduce functional groups onto the ethyl chains.
Synthesis of Metal-Coordination Complexes of the Chemical Compound
The synthesis of metal-coordination complexes of urea derivatives is a well-established field, and the principles can be extended to this compound. These compounds can act as ligands, coordinating to metal centers through the oxygen atom of the carbonyl group and potentially through the nitro groups, although coordination through the carbonyl oxygen is more common.
A study on the closely related compound, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, provides significant insight into the synthesis and characterization of such metal complexes. In this research, dinuclear metal(II) complexes of Cu(II), Ni(II), Co(II), Zn(II), Cd(II), Pd(II), and Pt(II) were successfully synthesized. nih.gov The general procedure involved the reaction of the ligand with the corresponding metal salt in a suitable solvent, typically under reflux conditions. nih.gov
The characterization of these complexes relied on a variety of spectroscopic and analytical techniques. Fourier-transform infrared spectroscopy (FTIR) is particularly useful for determining the coordination mode of the ligand. A shift in the C=O stretching frequency upon complexation is a strong indicator of coordination through the carbonyl oxygen. In the case of the 1,3-diethyl-1,3-bis(4-nitrophenyl)urea complexes, FTIR data confirmed that the ligand binds to the metal ions via the oxygen atom. nih.gov
Other techniques such as UV-Vis spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry are also crucial for characterizing the structure and composition of the metal complexes. nih.govorganic-chemistry.org Molar conductance measurements can be used to determine whether the complexes are electrolytes or non-electrolytes in solution. nih.gov
The synthesis of metal-organic frameworks (MOFs) using urea-functionalized ligands is another area of interest. Urea groups are known to form strong hydrogen bonds and can act as effective linkers in the construction of porous coordination polymers. researchgate.netunimi.it While specific MOFs based on this compound have not been reported, the principles of MOF synthesis suggest that this molecule could be a promising candidate for the construction of novel materials with potential applications in gas storage, separation, and catalysis. researchgate.net
Advanced Structural Characterization and Analysis
Spectroscopic Investigations of the Chemical Compound and Its Derivatives
Detailed spectroscopic analysis is fundamental to understanding the structural and electronic properties of a molecule. However, specific experimental spectra for 1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea are not available in the reviewed scientific literature.
No published ¹H or ¹³C NMR data for this compound could be located. Such data would be essential for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom. Analysis of chemical shifts, coupling constants, and signal integrations would provide definitive evidence for the connectivity of the diethyl and dinitrophenyl groups to the urea (B33335) core. Furthermore, advanced NMR techniques could offer insights into the rotational dynamics around the N-C(O) and N-aryl bonds.
Specific Fourier-Transform Infrared (FT-IR) spectroscopy data for this compound is not documented in available resources. An experimental FT-IR spectrum would be expected to show characteristic absorption bands for the key functional groups. These would include the C=O stretching vibration of the urea carbonyl group, C-N stretching vibrations, aromatic C=C stretching from the phenyl rings, and the symmetric and asymmetric stretching vibrations of the nitro (NO₂) groups. The precise frequencies of these bands would offer information on the molecule's bonding environment.
There is no available Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. A UV-Vis spectrum would be valuable for characterizing the electronic transitions within the molecule, particularly the π → π* transitions associated with the dinitrophenyl aromatic systems. The positions and intensities of the absorption maxima (λmax) would provide information on the extent of conjugation and the electronic effects of the substituents.
Experimental mass spectrometry data, which would confirm the molecular weight of this compound and reveal its fragmentation patterns upon ionization, could not be found. Such analysis would be critical for verifying the compound's identity and providing clues about its structural stability and the relative strengths of its chemical bonds.
X-ray Crystallography and Solid-State Structural Insights
The determination of a molecule's three-dimensional structure in the solid state is definitively achieved through single-crystal X-ray crystallography.
Conformational Analysis in the Crystalline State
In the crystalline form, the conformation of substituted diaryl ureas is a critical aspect of their structure. For the analogous compound, 1,3-Diethyl-1,3-diphenylurea, the molecule exhibits a non-crystallographic C2 symmetry. A key feature is the near-planar coordination environment around the nitrogen atoms. This planarity arises from the delocalization of the nitrogen lone pair electrons into the carbonyl group (amide-type resonance) and the aromatic system of the phenyl rings. researchgate.net This electronic interaction results in a significant degree of planarization of the N-C(O)-N backbone. In 1,3-Diethyl-1,3-diphenylurea, the nitrogen atoms are only slightly displaced from the plane defined by their bonded atoms, by 0.183(1) Å and -0.180(1) Å respectively. researchgate.net
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions, which collectively determine the crystal's stability and physical properties.
Hydrogen Bonding Networks
While the nitrogen atoms of this compound are fully substituted with ethyl and dinitrophenyl groups, precluding the formation of traditional N-H...O hydrogen bonds that are common in many urea derivatives, other forms of hydrogen bonding can still play a role in the crystal packing.
Conformational Preferences and Dynamics of the Chemical Compound
Influence of Substituents on Urea Backbone Conformation and Planarity
The nature of the substituents on the nitrogen atoms has a profound effect on the conformation and planarity of the urea backbone. In general, N,N'-diarylureas tend to adopt a trans-trans conformation in both solution and the solid state. nih.gov The introduction of alkyl groups on the nitrogen atoms, as in this compound, can influence this preference.
Solvent-Dependent Conformational Switching
The conformational flexibility of urea derivatives is a critical determinant of their chemical and physical properties. In substituted ureas such as this compound, the rotation around the C-N bonds of the urea backbone and the N-aryl bonds allows the molecule to adopt various spatial arrangements. The polarity and hydrogen-bonding capability of the solvent can significantly influence the equilibrium between these different conformations. However, a review of the scientific literature reveals a notable absence of specific studies on the solvent-dependent conformational switching of this compound.
While research on analogous molecules, such as N,N'-diaryl-N,N'-dimethyl ureas, has demonstrated the existence of multiple conformers in solution, with their relative energies being influenced by the solvent, no such detailed analysis is publicly available for the title compound. Computational and spectroscopic studies, which are the primary methods for investigating these phenomena, have not been reported for this compound in the context of solvent effects on its conformation.
Therefore, a detailed discussion, including research findings and data tables on the solvent-dependent conformational switching of this compound, cannot be provided at this time due to the lack of specific experimental or theoretical data in the available scientific literature. Further research in this area would be necessary to elucidate the conformational behavior of this compound in different solvent environments.
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in modern chemistry for predicting molecular structures, energies, and various properties from first principles. These methods solve the Schrödinger equation or its density-based equivalent to provide detailed electronic information. For molecules like 1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea, these calculations would offer deep insights into its behavior at a molecular level.
Geometry optimization is a primary step in computational chemistry, aiming to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable conformation. For substituted ureas, the planarity of the urea (B33335) core and the orientation of the phenyl rings are of particular interest. In a study on N,N'-dimethyl-N,N'-di(2,4-dinitrophenyl)urea, a closely related compound, X-ray crystallography revealed specific conformations of the dinitrophenyl groups relative to the urea plane acs.org. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be employed to predict these geometric parameters for this compound.
Electronic structure analysis involves examining the distribution of electrons within the molecule. This can include the calculation of atomic charges, bond orders, and the mapping of the molecular electrostatic potential (MEP). The MEP is particularly useful for identifying electron-rich and electron-poor regions of a molecule, which are indicative of sites for nucleophilic and electrophilic attack, respectively. For a molecule with multiple nitro groups like this compound, the MEP would highlight the strong electron-withdrawing nature of these groups and their influence on the reactivity of the entire molecule.
Table 1: Representative Calculated Geometric Parameters for a Substituted Diaryl Urea (Note: This data is hypothetical for this compound and is based on typical values for similar structures.)
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length | 1.23 Å |
| C-N Bond Length (Urea) | 1.38 Å |
| N-C (Aryl) Bond Length | 1.45 Å |
Quantum chemical calculations are widely used to simulate spectroscopic data, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These simulations are invaluable for interpreting experimental spectra and can help in the structural confirmation of the synthesized compound. For this compound, DFT calculations could predict the ¹H and ¹³C NMR spectra, which would be characterized by the chemical shifts of the ethyl groups and the aromatic protons and carbons, influenced by the electron-withdrawing nitro groups.
Similarly, the simulation of the IR spectrum would help in assigning the vibrational modes, particularly the characteristic stretching frequency of the carbonyl (C=O) group in the urea moiety and the symmetric and asymmetric stretches of the nitro (NO₂) groups. Time-dependent DFT (TD-DFT) would be the method of choice for simulating the UV-Vis spectrum, predicting the wavelengths of maximum absorption (λmax) which are related to the electronic excitations within the molecule.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful techniques to study the conformational flexibility and intermolecular interactions of molecules over time.
Due to the presence of several single bonds, this compound can adopt multiple conformations. The rotation around the C-N bonds of the urea core and the N-C bonds connecting to the phenyl rings defines the conformational landscape of the molecule. Exploring this landscape is crucial to identify the most stable conformers and to understand the energy barriers between them. This can be achieved through systematic conformational searches or by running molecular dynamics simulations at different temperatures. The results of such studies can be visualized as a potential energy surface, showing the low-energy valleys corresponding to stable conformers and the hills representing the transition states between them.
Molecular dynamics simulations can also be used to study how molecules of this compound interact with each other in the solid state or with solvent molecules in a solution. These interactions are governed by non-covalent forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. For this molecule, the polar urea core and the nitro groups would be expected to engage in significant dipole-dipole interactions. In a solvent, the simulation would reveal the solvation shell around the molecule and could predict its solubility in different media. Molecular dynamics studies on urea and its derivatives in aqueous solutions have provided detailed insights into their effects on water structure and their role in processes like protein denaturation nih.govresearchgate.net.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species chadsprep.com. The energies and shapes of these orbitals provide crucial information about the reactivity and electronic properties of a molecule.
For this compound, the HOMO is expected to be located primarily on the urea and phenyl ring moieties, while the LUMO would likely be centered on the dinitrophenyl rings, particularly on the nitro groups, due to their strong electron-accepting nature. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap generally suggests high reactivity.
The application of FMO theory would help in predicting the most likely sites for electrophilic and nucleophilic attack, as well as the molecule's potential to participate in charge-transfer interactions. The energies of the HOMO and LUMO can also be related to the ionization potential and electron affinity of the molecule, respectively.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative and would be obtained from quantum chemical calculations.)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -2.1 |
Electron Density Distribution Analysis (e.g., Quantum Theory of Atoms in Molecules - QTAIM)
A thorough review of scientific literature and chemical databases reveals a notable absence of specific research focused on the electron density distribution analysis of this compound using methods such as the Quantum Theory of Atoms in Molecules (QTAIM). While computational and theoretical studies are prevalent for a wide range of organic compounds, including various urea and dinitrophenyl derivatives, this particular molecule does not appear to have been the subject of such specific quantum chemical investigations.
The Quantum Theory of Atoms in Molecules is a powerful theoretical framework that analyzes the topology of the electron density to define chemical concepts like atoms, bonds, and molecular structure. This analysis provides quantitative insights into the nature of chemical bonds and intermolecular interactions through the examination of critical points in the electron density. Key parameters derived from QTAIM analysis, such as the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points, are instrumental in characterizing the strength and nature of chemical bonds (i.e., shared-shell covalent interactions versus closed-shell ionic or van der Waals interactions).
Despite the utility of these methods, no published studies were found that report on the topological properties of the electron density for this compound. Consequently, data tables detailing parameters from a QTAIM analysis for this compound are not available in the current body of scientific literature. Such an analysis would be valuable for understanding the intramolecular and intermolecular interactions governed by the complex electronic structure of this molecule, which features multiple nitro groups and a urea core. The electron-withdrawing nature of the dinitrophenyl groups is expected to significantly influence the electron density distribution across the urea bridge and the ethyl substituents, but without dedicated computational studies, a detailed, quantitative description remains elusive.
Further research employing density functional theory (DFT) or other high-level ab initio methods would be necessary to perform a QTAIM analysis on this compound and to generate the data required for a comprehensive understanding of its electronic structure and bonding characteristics.
Reactivity and Mechanistic Investigations
Reaction Pathways and Mechanisms Involving the Urea (B33335) Moiety
The urea moiety (–N(R)–C(O)–N(R)–) is characterized by resonance, which imparts a partial double-bond character to the C–N bonds and influences its reactivity. nih.gov For substituted ureas, several reaction pathways are of significance, including thermal decomposition and electrochemical reactions.
Studies on analogous N,N'-diarylureas have shown that thermal decomposition can lead to the formation of isocyanates and anilines. For example, 1,3-diphenylurea (B7728601) decomposes at elevated temperatures (>350 °C) to yield phenyl isocyanate and aniline (B41778). mdpi.com This process is often accompanied by secondary reactions where the highly reactive isocyanate intermediate can react with unconverted urea to form biuret (B89757) structures. mdpi.com Given the structure of 1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea, a similar thermal decomposition pathway is plausible, which would yield N-ethyl-2,4-dinitrophenyl isocyanate and N-ethyl-2,4-dinitroaniline.
Electrochemical methods have also been explored for the transformation of N,N'-diarylureas. Reductive extrusion from these compounds can be used to synthesize biaryl motifs. nih.govresearchgate.net This process involves the formation of a temporary urea linkage to bring two aryl groups into proximity, followed by a single-electron reduction that promotes C-C bond formation and extrusion of the urea core. nih.govresearchgate.net The conformational alignment of the aryl groups in the diaryl urea intermediate is crucial for this coupling reaction to occur. nih.gov
The synthesis of substituted ureas often involves the reaction of amines with phosgene (B1210022) or its equivalents, which proceeds through an isocyanate intermediate. nih.govwikipedia.org Unsymmetrical ureas are typically formed by the reaction of an isocyanate with a primary or secondary amine. wikipedia.org Palladium-catalyzed C–N cross-coupling reactions have also been developed as a versatile method for synthesizing unsymmetrical N,N′-diaryl ureas, circumventing the need for unstable and toxic isocyanates. nih.govorganic-chemistry.org
Hydrolysis and Degradation Mechanisms of Urea Derivatives
The hydrolysis of ureas to amines and carbon dioxide is a fundamentally important reaction, though it is typically very slow under neutral conditions. nih.govresearchgate.net The reaction can be catalyzed by acids, bases, or enzymes like urease. nih.govacs.orgfkit.hr The mechanism of hydrolysis is significantly influenced by the substituents on the urea nitrogen atoms.
For N-aryl ureas, the stability and degradation profile can be pH-dependent. However, studies on certain hindered aromatic polyureas have demonstrated pH-independent hydrolytic kinetics. illinois.edu This behavior was attributed to a hydrolysis mechanism controlled by dynamic bond dissociation rather than direct nucleophilic attack at the carbonyl carbon. illinois.edu
Computational studies on the hydrolysis of urea and tetramethylurea have highlighted the significant impact of N-substituents on the free energy barriers of the reaction. nih.gov These findings suggest that the electronic nature of the substituents is a key factor in determining the hydrolysis rate of urea derivatives. nih.gov
Complexation Behavior of the Chemical Compound with Metal Ions and Organic Molecules
The urea functional group contains both carbonyl oxygen and amide nitrogen atoms, which are potential donor sites for coordination with metal ions. The complexation behavior of this compound is therefore of significant interest, as it can act as a ligand to form metal complexes.
Research on the structurally similar compound, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, has demonstrated its ability to form dinuclear metal(II) complexes with ions such as Co(II), Ni(II), Cu(II), and Zn(II). nih.gov This suggests that this compound would exhibit similar coordination chemistry. The presence of two nitrogen and two oxygen atoms allows for various coordination modes, potentially acting as a bridging ligand between two metal centers. nih.gov
Beyond metal ions, the diaryl urea scaffold is known to participate in molecular recognition through hydrogen bonding. The N-H groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. nih.gov This dual capability allows diaryl ureas to form specific and stable interactions with proteins and other organic molecules, often involving dual hydrogen bonds to carboxylate groups of residues like glutamic acid or aspartic acid. nih.gov
In urea-metal complexes, coordination can occur through either the carbonyl oxygen or the amide nitrogen atoms. The preferred mode of coordination depends on the nature of the metal ion and the steric and electronic properties of the urea ligand.
O-Coordination: Coordination through the carbonyl oxygen is the most common mode for urea and its derivatives when interacting with transition metals like Fe(III), Zn(II), and Cu(II). This is generally favored as it preserves the delocalized π-system of the urea moiety.
N-Coordination: Coordination through the nitrogen atoms is less common but has been observed with metals like Pd(II). N-coordination typically leads to significant shifts in the N-H stretching frequencies in the infrared spectrum.
For bulky, substituted diaryl ureas like this compound, the carbonyl oxygen is the most probable coordination site. Studies on metal complexes of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea support this, indicating that the ligand coordinates to the metal ions through the oxygen atom of the carbonyl group and the oxygen atoms of the nitro groups, acting as a bridging ligand. nih.gov The two nitrogen atoms of the urea moiety are not involved in the coordination. nih.gov
The design of ligands based on the urea scaffold leverages its rigid and planar conformation, which is ideal for pre-organizing binding sites. The aryl substituents can be modified to tune the electronic properties and to introduce further interaction sites, such as those for π-π stacking or CH-π interactions, which are frequently observed in the binding of diaryl ureas to proteins. nih.gov
The formation of metal-urea complexes is an equilibrium process governed by thermodynamic and kinetic factors. Calorimetric studies on the complexation of simple urea with metal ions like Mn(II), Ni(II), and Zn(II) in N,N-dimethylformamide (DMF) have provided valuable thermodynamic data, including formation constants (log K), reaction enthalpies (ΔH), and entropies (ΔS). nih.gov
These studies show that the formation of urea complexes is typically an enthalpy-driven process. nih.gov The stability of the resulting complexes is influenced by the nature of the metal ion. For instance, the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn) often predicts the relative stability of complexes with high-spin divalent metal ions. jmcdd.org
The kinetics of complex formation involve the substitution of solvent molecules from the metal ion's coordination sphere by the urea ligand. This process can be influenced by factors such as the lability of the solvent molecules and the steric hindrance of the incoming ligand.
| Metal Ion | Complex Species | log K | ΔH (kJ mol-1) | ΔS (J K-1 mol-1) |
|---|---|---|---|---|
| Mn(II) | [Mn(ur)]2+ | 1.55 ± 0.08 | -1.8 ± 0.6 | 24 ± 3 |
| [Mn(ur)2]2+ | 2.5 ± 0.2 | -1.9 ± 1.2 | 41 ± 6 | |
| [Mn(ur)4]2+ | 3.5 ± 0.2 | -31.5 ± 1.5 | -39 ± 6 | |
| Ni(II) | [Ni(ur)]2+ | 1.75 ± 0.03 | -10.9 ± 0.2 | -3 ± 1 |
| Zn(II) | [Zn(ur)]2+ | 1.52 ± 0.05 | -3.1 ± 0.3 | 19 ± 2 |
| [Zn(ur)2]2+ | 2.6 ± 0.1 | -6.1 ± 0.7 | 29 ± 3 |
Future Research Perspectives
Exploration of Emerging Synthetic Methodologies
The classical synthesis of urea (B33335) derivatives often involves hazardous reagents such as phosgene (B1210022) and isocyanates. rsc.org Future research should prioritize the development of more sustainable and efficient synthetic routes to 1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea.
Emerging methodologies that hold significant promise include:
Phosgene-Free Carbonylation Reactions: The use of safer carbonyl sources is a cornerstone of green chemistry. rsc.org Future synthetic efforts could explore the use of N,N'-Carbonyldiimidazole (CDI) or related reagents to mediate the coupling of N-ethyl-2,4-dinitroaniline. nih.gov Another environmentally benign approach involves the catalytic carbonylation of the parent amine using carbon dioxide (CO2) as a C1 source, which is a nontoxic, abundant, and economical alternative. nih.gov
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed C-N cross-coupling reactions have become a powerful tool for the formation of bonds to nitrogen. researchgate.net A potential route to the target molecule could involve the coupling of a suitable dinitrophenyl-containing precursor with diethylamine (B46881) under palladium catalysis.
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can significantly accelerate reaction rates and improve yields in the synthesis of urea derivatives. nih.gov The application of MAOS to the synthesis of this compound could lead to a more rapid and efficient protocol.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, particularly for reactions involving highly reactive or energetic materials. Given the presence of multiple nitro groups, a flow-based synthesis could provide a safer means of production.
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Potential Emerging Synthetic Methodologies
| Methodology | Potential Advantages | Key Reagents/Conditions |
|---|---|---|
| Phosgene-Free Carbonylation | Increased safety, reduced hazardous waste | N,N'-Carbonyldiimidazole (CDI), CO2 with catalyst |
| Metal-Catalyzed Cross-Coupling | High efficiency, broad substrate scope | Palladium catalysts, suitable ligands |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Microwave reactor, polar solvents |
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights
A comprehensive understanding of the structure-property relationships of this compound requires the application of advanced analytical techniques. While standard characterization methods such as FT-IR, UV-Vis, and NMR provide foundational data, a deeper mechanistic understanding can be achieved through the integration of more sophisticated approaches. nih.gov
Future research should focus on:
Advanced NMR Spectroscopy: Multi-nuclear NMR experiments (e.g., 1H, 13C, 15N) can provide detailed information about the electronic environment and conformational dynamics of the molecule in solution. rsc.org Techniques such as variable-temperature NMR could be employed to study rotational barriers around the C-N bonds.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for accurate mass determination and fragmentation analysis, which can help in elucidating reaction pathways and identifying byproducts. ubc.ca
Computational Chemistry: Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, conformational preferences, and spectroscopic properties. nih.gov Such studies can be used to predict the heats of formation, detonation performance, and thermal stability of this and related energetic compounds. rsc.orgnih.gov The combination of experimental spectroscopic data with computational modeling can lead to a more robust understanding of the molecule's behavior. nih.gov
Advanced Vibrational Spectroscopy: Techniques like Raman spectroscopy can provide complementary information to FT-IR, particularly for the symmetric vibrations of the nitro groups. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) could be explored for trace detection and analysis of the compound. researchgate.net
Table 2: Advanced Spectroscopic and Computational Techniques for In-depth Analysis
| Technique | Information Gained | Potential Research Focus |
|---|---|---|
| Multi-nuclear NMR | Detailed electronic structure, conformational dynamics | Rotational barriers, solvent effects on conformation |
| High-Resolution Mass Spectrometry | Accurate mass, fragmentation patterns | Reaction mechanism studies, impurity profiling |
| Density Functional Theory (DFT) | Electronic properties, molecular orbitals, stability | Prediction of reactivity, spectroscopic properties, and energetic performance |
Novel Applications in Supramolecular and Coordination Chemistry
The molecular architecture of this compound, featuring both hydrogen bond-accepting carbonyl and nitro groups and potential for π-π stacking interactions from the dinitrophenyl rings, makes it an attractive candidate for applications in supramolecular and coordination chemistry.
Promising avenues for future research include:
Anion Recognition and Sensing: The electron-deficient dinitrophenyl rings and the urea moiety can act as a binding site for anions through hydrogen bonding and other non-covalent interactions. This could be exploited in the design of novel chemosensors for environmentally or biologically relevant anions.
Ligand in Coordination Chemistry: The carbonyl oxygen and potentially the nitro group oxygens can act as donor atoms for metal ions, making the compound a potential ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The synthesis and characterization of metal complexes of this ligand could reveal interesting structural motifs and catalytic or material properties. nih.gov
Supramolecular Gels: The combination of hydrogen bonding and π-π stacking interactions could enable the formation of self-assembled supramolecular gels in appropriate solvents. These "soft materials" could have applications in areas such as drug delivery and catalysis.
Catalysis: Chiral derivatives of bis-urea compounds have shown promise as organocatalysts. mdpi.com Future work could involve the synthesis of chiral analogues of this compound and the exploration of their catalytic activity in asymmetric synthesis.
Q & A
Q. Q1: What are the optimal synthetic routes and conditions for preparing 1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea?
Methodological Answer: The synthesis typically involves coupling 2,4-dinitrophenyl derivatives with diethylurea precursors. Key steps include:
- Reagents : Use of nitration agents (e.g., HNO₃/H₂SO₄) for introducing nitro groups and coupling agents like carbodiimides for urea bond formation.
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
- Catalysts : Acid catalysts (e.g., HCl) may accelerate urea formation .
- Purification : Column chromatography or recrystallization improves purity.
Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 65–75 | 90 |
| Coupling | DMF, EDCI, RT, 24h | 50–60 | 85 |
Advanced Structural Analysis
Q. Q2: How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotational barriers in urea groups) or polymorphism. Strategies include:
- Variable-Temperature NMR : To probe conformational flexibility.
- X-ray Crystallography : Resolves absolute configuration and hydrogen bonding .
- DFT Calculations : Validate experimental NMR shifts by simulating optimized geometries .
Stability and Degradation Pathways
Q. Q3: What are the critical factors influencing the compound’s stability under experimental conditions?
Methodological Answer: Stability is pH-, temperature-, and light-sensitive:
- pH Stability : Degrades in alkaline conditions due to urea hydrolysis; buffer systems (pH 4–6) are optimal .
- Thermal Stability : Decomposes above 150°C; TGA/DSC analysis recommended for storage guidelines.
- Photostability : Nitro groups are UV-sensitive; store in amber vials .
Biological Activity Profiling
Q. Q4: How can researchers design experiments to explore its potential bioactivity despite limited prior data?
Methodological Answer:
- In Silico Screening : Use molecular docking to predict interactions with targets like nitroreductases or kinases .
- In Vitro Assays : Test against bacterial nitroreductase systems (e.g., E. coli NfsA) to assess prodrug activation potential.
- Dose-Response Studies : Employ factorial design to optimize concentration ranges and minimize cytotoxicity .
Advanced Reactivity Studies
Q. Q5: What experimental approaches elucidate the compound’s reactivity in polymer cross-linking applications?
Methodological Answer:
- Kinetic Studies : Monitor cross-linking efficiency via rheometry or FTIR (e.g., C=O band shifts).
- Solvent Effects : Compare reactivity in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents .
- Additive Screening : Test accelerators (e.g., tertiary amines) or inhibitors (e.g., antioxidants) .
Contradictory Data in Literature
Q. Q6: How should researchers address conflicting reports on its solubility and aggregation behavior?
Methodological Answer:
- Dynamic Light Scattering (DLS) : Quantify aggregation in real-time.
- Solvent Polarity Screening : Test solubility in solvents with varying Hansen parameters (e.g., chloroform vs. DMSO) .
- Cryo-TEM : Visualize nanoscale aggregates under experimental conditions .
Safety and Handling Protocols
Q. Q7: What advanced safety measures are required for handling nitro-containing derivatives?
Methodological Answer:
- Explosivity Risk : Perform small-scale sensitivity tests (e.g., impact friction tests) .
- Waste Management : Neutralize nitro groups with reducing agents (e.g., Fe/NH₄Cl) before disposal .
- PPE : Use explosion-proof fume hoods and antistatic labware .
Computational Modeling
Q. Q8: Which computational methods best predict its electronic properties for materials science applications?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
